BenchChemオンラインストアへようこそ!

Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride

antihypertensive efficacy diastolic blood pressure randomized controlled trial

Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride (CAS 76487-49-5), also known as guanethidine hydrochloride, is a synthetic guanidine-derivative adrenergic neuron blocking agent. It belongs to the azocane-guanidine class (ChEBI:5557) and acts by selectively inhibiting post-ganglionic adrenergic neurotransmission through active uptake via the norepinephrine transporter (NET) followed by depletion of norepinephrine from peripheral sympathetic nerve terminals.

Molecular Formula C10H23ClN4
Molecular Weight 234.77 g/mol
CAS No. 76487-49-5
Cat. No. B13764763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride
CAS76487-49-5
Molecular FormulaC10H23ClN4
Molecular Weight234.77 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CCN=C(N)N.Cl
InChIInChI=1S/C10H22N4.ClH/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;/h1-9H2,(H4,11,12,13);1H
InChIKeyVEIPVEJOFFULAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanethidine Monohydrochloride (CAS 76487-49-5): Identity, Class, and Procurement-Relevant Baseline for the Adrenergic Neuron Blocker


Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride (CAS 76487-49-5), also known as guanethidine hydrochloride, is a synthetic guanidine-derivative adrenergic neuron blocking agent. It belongs to the azocane-guanidine class (ChEBI:5557) and acts by selectively inhibiting post-ganglionic adrenergic neurotransmission through active uptake via the norepinephrine transporter (NET) followed by depletion of norepinephrine from peripheral sympathetic nerve terminals . The monohydrochloride salt (molecular formula C10H23ClN4, MW 234.77 g/mol) is distinct from the more commonly referenced monosulfate salt (CAS 645-43-2, MW 296.15), offering a different counterion profile that may be preferred for specific in vitro experimental designs requiring chloride rather than sulfate ions . Originally developed as an antihypertensive agent (Ismelin), guanethidine has been largely superseded in clinical practice by newer drug classes but retains significant value as a pharmacological research tool, particularly for inducing selective, dose-dependent chemical sympathectomy in animal models .

Why Generic Substitution Fails: Pharmacological and Physicochemical Non-Equivalence of Guanethidine Monohydrochloride vs. In-Class Adrenergic Neuron Blockers


Despite a shared mechanism of adrenergic neuron blockade, compounds within this class exhibit meaningfully divergent pharmacological profiles that preclude simple interchange. Guanethidine's extraordinarily long elimination half-life of approximately 5–10 days contrasts sharply with guanadrel (t1/2 ≈ 10–12 hours) and bethanidine or debrisoquine (shorter duration, requiring twice-daily dosing) , fundamentally altering dosing schedules, steady-state kinetics, and washout periods in experimental protocols. Furthermore, guanethidine's unique capacity to produce irreversible, dose-dependent chemical sympathectomy at higher chronic doses (≥40 mg/kg in rodents)—a property not shared by guanadrel, bethanidine, or debrisoquine—creates an entirely distinct research utility as a neuroablation tool rather than merely a reversible pharmacological blocker . The monohydrochloride salt form introduces additional non-interchangeability: the hydrochloride counterion (vs. the monosulfate of CAS 645-43-2) may differentially affect solubility kinetics, hygroscopicity, and compatibility with chloride-sensitive ion channel assays or certain cell culture media formulations .

Quantitative Differentiation Evidence: Guanethidine Monohydrochloride vs. Closest Adrenergic Neuron Blocker Analogs


Superior Diastolic Blood Pressure Reduction: Guanethidine (18.4 mmHg) vs. Bethanidine (13.6 mmHg) in Multicenter Randomized Controlled Trial

In a multicenter, randomized, double-blind trial of 108 patients with initial diastolic blood pressure of 100–124 mmHg on hydrochlorothiazide, guanethidine produced a significantly greater reduction in fifth- and sixth-month average diastolic blood pressure (18.4 mmHg) compared to bethanidine (13.6 mmHg), with P < 0.01 . Additionally, 68.8% of guanethidine-treated patients achieved a diastolic level below 90 mmHg, compared to only 45.5% of bethanidine-treated patients (P < 0.025) . This 4.8 mmHg incremental diastolic reduction and 23.3 percentage-point higher responder rate constitute clinically and statistically meaningful differentiation.

antihypertensive efficacy diastolic blood pressure randomized controlled trial bethanidine comparator

Extended Elimination Half-Life (5–10 Days) vs. Guanadrel (∼10–12 Hours): Implications for Dosing Protocol Design and Washout Requirements

Guanethidine exhibits an exceptionally long terminal elimination half-life (t1/2β) of 5–10 days in humans, with antihypertensive effects persisting for 1–3 weeks after discontinuation . In contrast, guanadrel—the closest structural and mechanistic analog—has a half-life of approximately 10–12 hours and requires twice-daily dosing . This approximately 10- to 20-fold difference in half-life is a consequence of guanethidine's extensive accumulation in sympathetic nerve terminals and slow release kinetics . The oral bioavailability of guanethidine is also highly variable (3–30%), contributing to inter-individual response heterogeneity not observed to the same degree with guanadrel .

pharmacokinetics half-life guanadrel comparator drug accumulation washout period

Irreversible Chemical Sympathectomy at High Doses: A Unique Neuroablation Capability Absent in Guanadrel, Bethanidine, and Debrisoquine

At chronic high doses (≥40 mg/kg/day, intraperitoneal, for 28 days to 3 months), guanethidine produces a marked and permanent destruction of peripheral sympathetic neurons in adult rats, achieving near-total chemical sympathectomy with persistent hypersensitivity to noradrenaline even 3 months after drug discontinuation . This property is mechanistically distinct from guanethidine's reversible pharmacological adrenergic neuron blockade at therapeutic doses. In contrast, guanadrel, bethanidine, and debrisoquine lack this irreversible neurotoxic capacity; their adrenergic blockade is fully reversible upon drug clearance . Histologically, guanethidine-treated newborn rats show progressive and irreversible lesions of sympathetic ganglia, comparable to effects achieved with 6-hydroxydopamine or anti-nerve growth factor antiserum (immunosympathectomy) .

chemical sympathectomy neuroablation irreversible neuronal destruction animal model sympathetic nervous system

Side Effect Burden Comparison: Guanethidine vs. Guanadrel—Twice the Frequency of Orthostatic Faintness and Diarrhea

In a six-month clinical comparison of 18 patients with essential hypertension, the frequencies of morning orthostatic faintness, other orthostatic symptoms, and diarrhea were approximately twice as high in the guanethidine-treated group (n=8) compared to the guanadrel-treated group (n=10), despite both drugs reducing blood pressure about equally well . This finding was corroborated by a broader review noting that guanethidine was associated with more orthostatic dizziness and diarrhea than guanadrel, while guanadrel also enabled significantly better diurnal blood pressure control . Additionally, in a cohort of 448 hypertensive patients, guanethidine produced significantly more frequent orthostatic hypotensive symptoms than bethanidine or debrisoquine, with a characteristic early-morning timing pattern .

adverse effects orthostatic hypotension diarrhea tolerability guanadrel comparator

Supine Plus Standing Blood Pressure Reduction: Guanethidine vs. Bretylium—Avoidance of Tolerance Development

Guanethidine achieves significant reduction in both supine and standing arterial pressure, a clinically relevant advantage over bretylium, which predominantly lowers standing blood pressure and is associated with the development of pharmacological tolerance within weeks of treatment initiation . In a study of 38 hypertensive patients, guanethidine produced an average fall in calculated mean blood pressure of 12 mmHg recumbent and 28 mmHg erect, demonstrating its dual-position efficacy . A separate evaluation with an average daily dose of 73 mg guanethidine showed blood pressure reduction from control levels of 197/117 mmHg supine to 161/98 mmHg, and from 183/116 mmHg standing to 143/89 mmHg . The absence of tolerance development with guanethidine, in contrast to bretylium's well-documented tachyphylaxis, ensures sustained experimental effect magnitude throughout chronic study protocols .

supine blood pressure tolerance bretylium comparator orthostatic selectivity

Tricyclic Antidepressant Drug Interaction Reversal Kinetics: Guanethidine Requires ∼5 Days vs. ∼4 Hours for Bethanidine

The antihypertensive effect of guanethidine is significantly reversed by tricyclic antidepressants (desipramine, protriptyline) through competitive blockade of NET-mediated neuronal uptake. Critically, after discontinuation of desipramine, an average of 5 days was required for the antihypertensive action of guanethidine to reappear, whereas the reversal of bethanidine was much more rapid, with almost maximum antagonism appearing within 4 hours, while the delay in reappearance of bethanidine's antihypertensive action was similar to that of guanethidine . This differential reflects guanethidine's more extensive and slowly reversible accumulation within sympathetic nerve terminals .

drug interaction tricyclic antidepressant desipramine NET uptake blockade pharmacological antagonism

Optimal Research and Industrial Application Scenarios for Guanethidine Monohydrochloride (CAS 76487-49-5)


Chemical Sympathectomy Model for Autonomic Neuroscience Research

Guanethidine monohydrochloride is the compound of choice for producing selective, dose-dependent, and permanent chemical sympathectomy in rodent models. At 40 mg/kg/day i.p. for 3 months, it achieves near-total peripheral sympathetic denervation that persists for at least 3 months post-discontinuation . This irreversibility is unique among guanidine-class adrenergic neuron blockers and rivals the neuroablation achieved by 6-hydroxydopamine or anti-NGF antiserum, but with the advantage of a commercially available, chemically stable small molecule requiring no specialized surgical expertise . The monohydrochloride salt form provides a well-defined counterion for precise dosing in chronic intraperitoneal administration protocols where sulfate-associated osmotic effects may be less desirable.

Positive Control for Sustained Adrenergic Blockade in Chronic Cardiovascular Pharmacology Studies

For investigators evaluating novel antihypertensive agents in chronic animal models, guanethidine provides a well-characterized positive control with extensive historical data. Its diastolic blood pressure reduction of 18.4 mmHg in human trials (P < 0.01 vs. bethanidine) and dual-position (supine + standing) efficacy distinguish it from alternatives like bretylium, which lacks sustained supine pressure reduction and exhibits tolerance . The 5–10 day half-life ensures stable target engagement throughout multi-week protocols without requiring osmotic minipumps or repeated daily dosing, reducing animal handling stress and experimental variability . Protocols requiring TCA co-administration must account for the ∼5-day antagonism recovery window .

Reference Standard for Norepinephrine Transporter (NET) Functional Assays and Pharmacological Probe Development

Guanethidine serves as a definitive reference ligand for validating NET-mediated uptake and vesicular norepinephrine displacement in isolated tissue preparations and cellular models. Its NET-dependent transport mechanism—prevented by tetrodotoxin (0.3 × 10⁻⁶ M), low temperature (10°C), sodium-free conditions, or co-incubation with noradrenaline (1.2 × 10⁻³ M)—provides a well-characterized pharmacological signature for confirming NET specificity of novel compounds . The monohydrochloride salt (CAS 76487-49-5), with a molecular weight of 234.77 g/mol, offers precise molar calculations distinct from the monosulfate salt (MW 296.15), reducing the risk of dosing errors when preparing stock solutions for in vitro experiments .

Orthostatic Hypotension Mechanistic Modeling

Guanethidine's pronounced orthostatic hypotensive effect—producing a mean erect blood pressure reduction of 28 mmHg vs. 12 mmHg recumbent —combined with its characteristic early-morning timing of orthostatic symptoms (distinct from bethanidine and debrisoquine, which produce symptoms 1–2 hours post-dose) , makes it a uniquely informative tool for studying the pathophysiology of postural hypotension and sympathetic reflex compensation mechanisms. This differential temporal pattern of orthostatic symptoms is a direct consequence of guanethidine's extended half-life and gradual norepinephrine depletion kinetics, which are not replicable with shorter-acting analogs.

Quote Request

Request a Quote for Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.